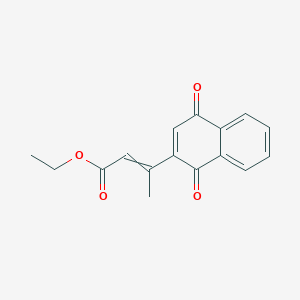
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate is a synthetic organic compound belonging to the class of naphthoquinone derivatives. Naphthoquinones are known for their diverse biological activities, including antimicrobial and antitumoral properties
Méthodes De Préparation
The synthesis of ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate typically involves a multi-step process. One common method includes the Michael addition of ethyl acetoacetate to 2-bromo-1,4-naphthoquinone, followed by cyclization and esterification reactions . The reaction conditions often require the use of organic solvents such as dimethylformamide and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-efficiency.
Analyse Des Réactions Chimiques
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their redox properties.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its biological activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are often derivatives with modified biological activities.
Applications De Recherche Scientifique
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate has several scientific research applications:
Mécanisme D'action
The biological effects of ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate are primarily mediated through its redox activity. The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells . This oxidative stress can induce apoptosis in cancer cells, making it a potential antitumoral agent . Additionally, the compound can interact with various cellular targets, including enzymes involved in redox regulation and signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: A simpler structure with similar redox properties but less specificity in biological applications.
2-Methyl-1,4-naphthoquinone: Known for its role in vitamin K synthesis, it has distinct biological functions compared to this compound.
3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl derivatives: These compounds have been studied for their cytotoxicity and redox profiles, showing potential in cancer therapy.
This compound stands out due to its unique ester functional group, which can be modified to enhance its pharmacological properties and specificity in targeting biological pathways.
Propriétés
Numéro CAS |
919281-52-0 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
ethyl 3-(1,4-dioxonaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C16H14O4/c1-3-20-15(18)8-10(2)13-9-14(17)11-6-4-5-7-12(11)16(13)19/h4-9H,3H2,1-2H3 |
Clé InChI |
WPMOXCGNHQTIKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)C1=CC(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


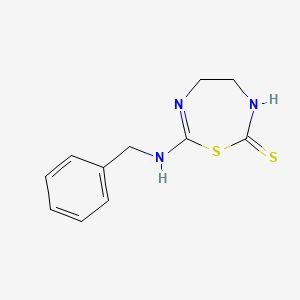
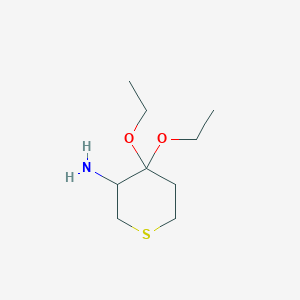
![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
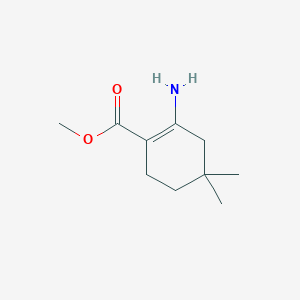
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
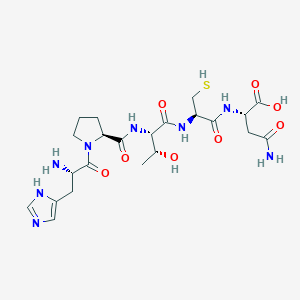
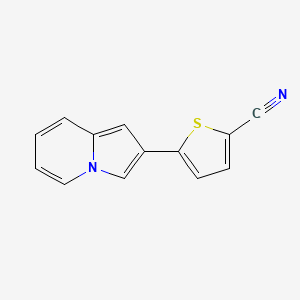
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
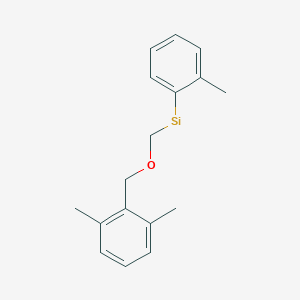
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)
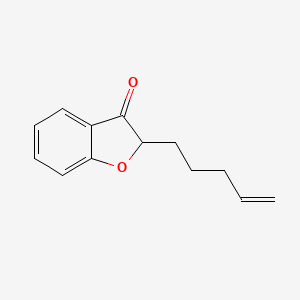
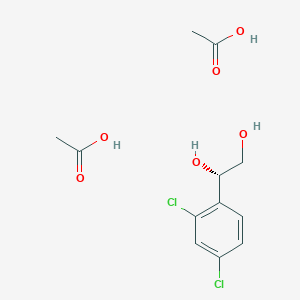
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-[(2R)-oxiran-2-yl]phenyl phosphate](/img/structure/B15170574.png)
